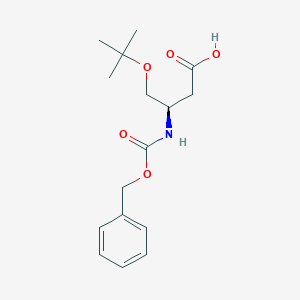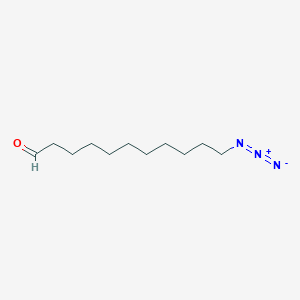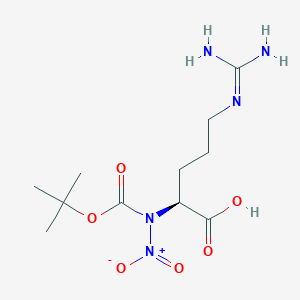![molecular formula C38H32N2 B8138486 9-ethyl-3-(2-{4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl}ethenyl)carbazole](/img/structure/B8138486.png)
9-ethyl-3-(2-{4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl}ethenyl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-ethyl-9H-carbazole) is a complex organic compound with the molecular formula C38H32N2 and a molecular weight of 516.67 g/mol . This compound is known for its unique structure, which includes two 9-ethyl-9H-carbazole units connected by a 1,4-phenylenedi-2,1-ethenediyl linker. It is primarily used in the field of organic electronics, particularly in the development of blue-emitting materials for full-color displays .
Preparation Methods
The synthesis of 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-ethyl-9H-carbazole) involves several steps. One common method includes the reaction of 9-ethyl-9H-carbazole with 1,4-phenylenedi-2,1-ethenediyl dibromide under basic conditions. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-ethyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole units, using reagents like halogens or alkylating agents.
Scientific Research Applications
3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-ethyl-9H-carbazole) has a wide range of scientific research applications:
Organic Electronics: It is used as a blue-emitting material in organic light-emitting diodes (OLEDs) and other display technologies.
Photovoltaics: The compound is explored for its potential use in organic photovoltaic cells due to its excellent electronic properties.
Biological Research:
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-ethyl-9H-carbazole) primarily involves its interaction with light and electronic fields. The compound’s unique structure allows it to absorb and emit light efficiently, making it suitable for use in OLEDs and other optoelectronic devices. The molecular targets and pathways involved include the π-conjugated system of the carbazole units, which facilitates efficient charge transport and light emission .
Comparison with Similar Compounds
3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-ethyl-9H-carbazole) can be compared with other similar compounds, such as:
3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9H-carbazole): This compound lacks the ethyl groups on the carbazole units, resulting in different electronic properties.
3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-methyl-9H-carbazole): The presence of methyl groups instead of ethyl groups affects the compound’s solubility and electronic characteristics.
The uniqueness of 3,3’-(1,4-Phenylenedi-2,1-ethenediyl)bis(9-ethyl-9H-carbazole) lies in its specific structure, which provides a balance of solubility, electronic properties, and stability, making it highly suitable for advanced applications in organic electronics and material science .
Properties
IUPAC Name |
9-ethyl-3-[2-[4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2/c1-3-39-35-11-7-5-9-31(35)33-25-29(21-23-37(33)39)19-17-27-13-15-28(16-14-27)18-20-30-22-24-38-34(26-30)32-10-6-8-12-36(32)40(38)4-2/h5-26H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXNAJZMEBHUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8138415.png)

![tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate](/img/structure/B8138431.png)
![Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B8138437.png)



![Adamantan-1-yl(cyclohexyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B8138472.png)
![5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid](/img/structure/B8138490.png)
![[(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8138497.png)

![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid](/img/structure/B8138523.png)

